AhR agonist 7
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Overview
Description
AhR agonist 7 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AhR agonist 7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:
Formation of the core structure: This step often involves cyclization reactions to form the aromatic core.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups to enhance the compound’s activity.
Purification: Techniques like chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
AhR agonist 7 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can further undergo functionalization to enhance their biological activity .
Scientific Research Applications
AhR agonist 7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the activation of AhR and its downstream effects.
Biology: Investigated for its role in modulating immune responses and maintaining cellular homeostasis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and metabolic diseases.
Industry: Utilized in the development of bioassays and screening tools to identify novel AhR modulators
Mechanism of Action
AhR agonist 7 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation to the nucleus. In the nucleus, AhR forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT) and binds to xenobiotic response elements (XREs) in the DNA. This binding regulates the expression of various genes involved in detoxification, immune response, and cellular proliferation .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent AhR agonist known for its toxic effects.
Indirubin: A natural AhR agonist with anti-inflammatory and anticancer properties.
Benzo[a]pyrene: A polycyclic aromatic hydrocarbon that activates AhR and is associated with carcinogenic effects
Uniqueness
AhR agonist 7 is unique due to its specific binding affinity and activation profile for AhR. Unlike other similar compounds, it may exhibit selective modulation of AhR activity, leading to distinct biological outcomes. This selectivity makes it a valuable tool for studying AhR-mediated pathways and developing targeted therapies .
Properties
Molecular Formula |
C16H15ClFNO2 |
---|---|
Molecular Weight |
307.74 g/mol |
IUPAC Name |
5-[(E)-2-(3-chloropyridin-2-yl)ethenyl]-4-fluoro-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C16H15ClFNO2/c1-9(2)14-13(20)8-10(15(18)16(14)21)5-6-12-11(17)4-3-7-19-12/h3-9,20-21H,1-2H3/b6-5+ |
InChI Key |
OLHGODKVOPYEEV-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=C(C=CC=N2)Cl)O |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1O)F)C=CC2=C(C=CC=N2)Cl)O |
Origin of Product |
United States |
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